molecular formula C30H29N3O2 B2643018 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone CAS No. 477870-57-8

1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone

Cat. No.: B2643018
CAS No.: 477870-57-8
M. Wt: 463.581
InChI Key: RUQWFTCQXPJWJC-UHFFFAOYSA-N
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Description

1-{5-[(4-Benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone (CAS 477870-57-8) is a synthetic small molecule with a molecular weight of 463.57 g/mol and the formula C30H29N3O2 . This compound features a unique hybrid structure incorporating multiple pharmacophores recognized for their biological significance. Its molecular framework consists of a pyrrole ring, a privileged scaffold in medicinal chemistry known to be a component of numerous bioactive compounds and marketed drugs with diverse therapeutic profiles . This core is further functionalized with a phenyl-ethanone group and a benzhydrylpiperazine carboxamide moiety. Piperazine derivatives are widely recognized as critical building blocks in drug discovery and are found in biologically active compounds across various therapeutic areas, underscoring the research value of this structural motif . The specific mechanism of action and full biological profile of this compound are subjects of ongoing research, making it a valuable chemical tool for in vitro pharmacological and chemical biology investigations. It is particularly relevant for researchers exploring structure-activity relationships in heterocyclic compounds. This product is provided for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-[5-(4-benzhydrylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O2/c34-28(20-23-10-4-1-5-11-23)26-21-27(31-22-26)30(35)33-18-16-32(17-19-33)29(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,21-22,29,31H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQWFTCQXPJWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CN4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-benzhydrylpiperazine with a pyrrole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

  • Thiophene or ethoxyphenyl groups () may alter electronic profiles and metabolic stability via steric or electronic modulation.
  • Synthetic Complexity :

    • Pyrrole functionalization (target compound) may require regioselective protection/deprotection steps, whereas tetrazole synthesis () is more straightforward but generates explosive intermediates (e.g., HN3).

Implications for Physicochemical and Pharmacological Properties

  • Lipophilicity: The benzhydryl group increases logP values, as seen in (indole analog) and (enone derivative), which could correlate with enhanced CNS penetration but higher plasma protein binding.
  • Receptor Binding: Piperazine/piperidine ethanone motifs are common in dopamine D2 or serotonin receptor ligands; substituent variations (e.g., thiophene in ) may shift selectivity toward specific receptor subtypes.
  • Metabolic Stability : Electron-withdrawing groups (e.g., tetrazole in ) may reduce oxidative metabolism, whereas benzhydrylpiperazine could be prone to CYP450-mediated hydroxylation.

Biological Activity

The compound 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone (CAS: 477870-57-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Molecular Structure

The molecular formula of the compound is C30H29N3O2C_{30}H_{29}N_{3}O_{2} with a molecular weight of approximately 463.57 g/mol. Its structure features a pyrrole ring, a piperazine moiety, and an ethanone group, which contribute to its biological activity.

PropertyValue
Molecular Formula C30H29N3O2
Molecular Weight 463.57 g/mol
CAS Number 477870-57-8

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors such as benzylpiperazine and pyrrole derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity.

Pharmacological Profile

Research indicates that This compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
  • Neuropharmacological Effects : The presence of the piperazine moiety hints at potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer. The results showed an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Neuropharmacological Effects

A research article in Neuroscience Letters explored the effects of similar compounds on serotonin receptor modulation. The findings suggested that derivatives of this compound could influence serotonin pathways, which are crucial in mood regulation and anxiety disorders.

Q & A

Q. Table 1: Comparative Synthesis Approaches

MethodKey StepsYield (%)ConditionsReference
Mannich + CarbodiimidePiperazine coupling, pyrrole acylation~65DCM, RT, 24h
Multi-Step AcylationSequential carbonyl activation~58THF, 0°C to RT, inert atmosphere

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:
Structural validation requires a combination of:

  • X-ray Crystallography : For unambiguous determination of stereochemistry and piperazine-pyrrole orientation (e.g., as in related benzhydrylpiperazine derivatives) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : To confirm proton environments (e.g., benzhydryl aromatic protons at δ 7.2–7.5 ppm, piperazine CH2 groups at δ 2.5–3.0 ppm) .
    • 2D NMR (COSY, HSQC) : To resolve overlapping signals in the pyrrole and phenyl regions .
  • Elemental Analysis (CHNS) : To verify purity and elemental composition (e.g., C: 72.3%, H: 6.1%, N: 9.8%) .

Advanced: How can researchers systematically investigate the structure-activity relationship (SAR) of this compound for biological applications?

Answer:
SAR studies should focus on:

  • Substituent Modulation :
    • Piperazine Ring : Replace benzhydryl with smaller alkyl/aryl groups to assess steric effects .
    • Pyrrole Carbonyl : Introduce electron-withdrawing groups (e.g., nitro) to evaluate electronic impacts on reactivity .
  • In Vitro Assays :
    • Use standardized cytotoxicity screens (e.g., MTT assay on cancer cell lines) with structurally modified analogs .
    • Pair with computational docking studies to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

Q. Table 2: Example Modifications and Observed Effects

Modification SiteFunctional Group ChangeBiological Activity ShiftReference
Piperazine N-substituentBenzhydryl → MethylReduced cytotoxicity
Pyrrole C-3 positionH → NO2Enhanced stability

Advanced: How should conflicting bioactivity data across studies be addressed, particularly regarding stability and degradation?

Answer:
Discrepancies often arise from:

  • Compound Degradation : Hydrolysis of the carbonyl group or oxidation of the pyrrole ring under ambient conditions .
  • Mitigation Strategies :
    • Stabilization Protocols : Store samples at -20°C under inert atmosphere (argon) and use fresh DMSO solutions for assays .
    • Real-Time Monitoring : Employ HPLC-PDA to track degradation products during biological assays .
  • Control Experiments : Include stability controls (e.g., time-course NMR) to validate intact structure prior to testing .

Advanced: What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?

Answer:
Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl attachments) .
  • Temperature Gradients : Use gradual heating (e.g., 0°C → 60°C) to minimize side reactions during acylation .

Q. Table 3: Yield Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature0°C → RT (stepwise)+15%
Catalyst Loading5 mol% Pd(PPh3)4+20%

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Temperature : -20°C in sealed, amber vials to prevent light-induced degradation .
  • Atmosphere : Under argon or nitrogen to avoid oxidation .
  • Solvent : Store as a lyophilized powder; reconstitute in anhydrous DMSO for assays .

Advanced: How can computational methods aid in predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability, logP, and CYP450 interactions .
  • Molecular Dynamics Simulations : Model blood-brain barrier permeability based on lipophilicity (logP ~3.5) .

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